2-[(8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)amino]ethanol
Description
2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimido-thieno-isoquinoline core
Properties
IUPAC Name |
2-[(8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-5-13-11-6-3-4-7-12(11)14-15-16(24-18(14)22-13)17(19-8-9-23)21-10-20-15/h10,23H,2-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFZFRDSKVRQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up the production process. The use of advanced analytical methods ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share a similar pyrimidine core but differ in the presence of a sulfur atom.
Pyridines: Another class of heterocyclic compounds with a similar structure but different functional groups.
Isoquinolines: Compounds with a similar isoquinoline core but lacking the tetrahydropyrimido-thieno moiety.
Uniqueness
2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
